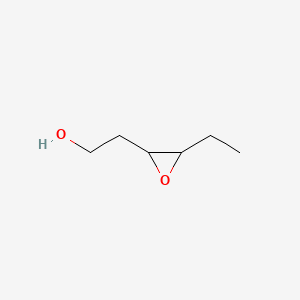

3,4-Epoxyhexanol

Description

3,4-Epoxyhexanol (C₆H₁₂O₂) is an epoxy alcohol characterized by a six-carbon chain with an epoxide group spanning the third and fourth carbons and a hydroxyl group at the terminal position. Epoxy alcohols like this compound are critical intermediates in organic synthesis, particularly in the production of fine chemicals, pharmaceuticals, and polymers. Instead, the available data pertains to its structural analogs, such as 2,3-epoxyhexanol (CAS 90528-63-5) and 4,5-epoxyhexanol acetate, which share functional similarities but differ in reactivity and synthetic applications. This article will focus on these analogs due to the lack of direct data on this compound in the provided sources.

Properties

CAS No. |

67663-02-9 |

|---|---|

Molecular Formula |

C6H12O2 |

Molecular Weight |

116.16 g/mol |

IUPAC Name |

2-(3-ethyloxiran-2-yl)ethanol |

InChI |

InChI=1S/C6H12O2/c1-2-5-6(8-5)3-4-7/h5-7H,2-4H2,1H3 |

InChI Key |

STHLKDCSDYFCCW-UHFFFAOYSA-N |

Canonical SMILES |

CCC1C(O1)CCO |

Origin of Product |

United States |

Preparation Methods

Epoxidation of Alkenes via Peracid-Mediated Oxidation

The most widely reported method for synthesizing 3,4-Epoxyhexanol involves the epoxidation of 3,4-hexen-1-ol using peracids such as peracetic acid (CH₃CO₃H). This electrophilic addition proceeds via a concerted mechanism, where the peracid’s electrophilic oxygen attacks the alkene’s π bond, forming the epoxide (Fig. 2A).

Procedure :

- Substrate Preparation : 3,4-Hexen-1-ol (1.0 mol) is dissolved in a chlorinated solvent (e.g., chloroform or dichloromethane) to minimize side reactions.

- Epoxidation : A 45% peracetic acid solution (1.2 mol) is added dropwise at 30–40°C under nitrogen. The reaction is exothermic, requiring careful temperature control.

- Workup : After 6–12 hours, the mixture is quenched with aqueous sodium bicarbonate, and the organic layer is washed, dried, and distilled under reduced pressure (b.p. 126–129°C at 0.6 mmHg).

Yield : 78–85%.

Key Advantage : High regioselectivity and compatibility with acid-sensitive substrates.

Nucleophilic Ring-Opening of Epichlorohydrin Derivatives

An alternative route involves the nucleophilic ring-opening of epichlorohydrin (1-chloro-2,3-epoxypropane) by hexanol derivatives. This method leverages the reactivity of epoxides toward alcohols in basic conditions.

Procedure :

- Alkylation : 3-Hexanol (1.0 mol) is reacted with epichlorohydrin (1.2 mol) in the presence of sodium hydroxide (1.1 mol) at 80–125°C.

- Cyclization : The intermediate chlorohydrin undergoes intramolecular nucleophilic attack, forming the epoxide.

- Purification : The crude product is extracted with benzene, filtered to remove NaCl, and distilled.

Yield : 70–78%.

Limitation : Requires stringent control of water content (<25%) to prevent hydrolysis of the epoxy group.

Catalytic Asymmetric Epoxidation

For enantioselective synthesis, manganese(III)-salen complexes catalyze the asymmetric epoxidation of allylic alcohols. This method, adapted from Jacobsen–Katsuki epoxidation, achieves high enantiomeric excess (ee) for chiral epoxy alcohols.

Procedure :

- Catalyst Preparation : A macrocyclic manganese(III) Schiff base (5 mol%) is suspended in dichloromethane.

- Oxidation : 3,4-Hexen-1-ol (1.0 mol) and a stoichiometric oxidant (e.g., NaOCl or H₂O₂) are added at 0°C.

- Isolation : The product is purified via column chromatography (SiO₂, hexane/ethyl acetate).

Yield : 82–96% (ee = 30–96%, depending on catalyst).

Application : Critical for pharmaceutical intermediates requiring chiral purity.

Reaction Optimization and Parameters

Temperature and Time

Optimal epoxidation occurs at 30–40°C, balancing reaction rate and side-product formation (Table 1). Elevated temperatures (>60°C) promote epoxy ring degradation, while temperatures <20°C slow kinetics.

| Parameter | Optimal Range | Yield (%) | Reference |

|---|---|---|---|

| Temperature | 30–40°C | 85 | |

| Reaction Time | 6–12 h | 78–95 | |

| Catalyst Loading | 0.4–5 mol% | 82–96 |

Catalysts and Reagents

- Peracids : Peracetic acid offers cost-effectiveness, while mCPBA enhances steric control.

- Transition Metal Catalysts : Wilkinson’s catalyst (RhCl(PPh₃)₃) enables hydrosilylation-epoxidation cascades for silicon-containing derivatives.

- Base : NaOH or KOH (1.0–1.2 equiv) facilitates dehydrohalogenation in epichlorohydrin routes.

Solvent Systems

Chloroform and dichloromethane are preferred for peracid-mediated epoxidation due to their inertness and ability to stabilize reactive intermediates. Polar aprotic solvents (e.g., ethyl acetate) improve catalyst solubility in asymmetric methods.

Analytical Characterization

FT-IR : Peaks at 850 cm⁻¹ (epoxide C-O-C) and 3400 cm⁻¹ (-OH stretch) confirm functionality.

¹H-NMR (CDCl₃): δ 3.5–3.7 (m, epoxide protons), δ 1.2–1.6 (m, hexyl chain).

Thermogravimetric Analysis (TGA) : Decomposition onset at 220°C, indicating thermal stability suitable for polymer curing.

Applications and Derivatives

Chemical Reactions Analysis

3,4-Epoxyhexanol undergoes various chemical reactions, including:

Oxidation: This reaction involves the conversion of this compound to its corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert this compound to its corresponding alcohols using reducing agents like lithium aluminum hydride.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

3,4-Epoxyhexanol has a wide range of scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including polymers and resins.

Biology: Research studies have explored its potential use in biological systems, particularly in the synthesis of biologically active molecules.

Mechanism of Action

The mechanism of action of 3,4-Epoxyhexanol involves its interaction with various molecular targets and pathways. The epoxy group in the compound is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules. This reactivity allows this compound to modify proteins, nucleic acids, and other cellular components, potentially leading to changes in cellular function and activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of 2,3-epoxyhexanol and 4,5-epoxyhexanol acetate based on the evidence:

Research Findings and Limitations

Catalytic Efficiency: Pillared clays enhance 2,3-epoxyhexanol selectivity but require precise control of substrate/oxidant ratios to minimize aldehyde formation .

Steric Effects: The longer carbon chain in 4,5-epoxyhexanol acetate necessitates higher BF₃ concentrations and longer reaction times compared to shorter-chain analogs .

Data Gaps: No direct evidence for 3,4-epoxyhexanol exists in the provided sources, highlighting a need for further studies on its synthesis and reactivity.

Biological Activity

3,4-Epoxyhexanol is a cyclic ether with significant implications in various biological contexts, particularly in the fields of pharmacology, toxicology, and environmental chemistry. This article delves into its biological activity, synthesizing findings from diverse studies and presenting relevant data.

- Chemical Formula : CHO

- CAS Number : 138264

- Molecular Weight : 100.16 g/mol

- Physical State : Colorless to light yellow liquid

This compound exhibits biological activity primarily through its interaction with cellular components. It can undergo metabolic transformations that lead to the formation of reactive intermediates, which may interact with nucleophiles in biological systems. The compound's epoxide group is particularly reactive, allowing it to form covalent bonds with proteins and nucleic acids, potentially leading to cytotoxic effects.

Toxicological Effects

Research indicates that this compound can induce cytotoxicity in various cell types. A study conducted by Kamba et al. (2023) demonstrated that exposure to epoxides like this compound can lead to significant cellular damage through oxidative stress mechanisms and DNA damage pathways . The compound's ability to form adducts with macromolecules raises concerns regarding its mutagenic potential.

Enzymatic Interactions

The compound has been shown to interact with various enzymes, impacting metabolic pathways. For instance, Toda et al. (2014) explored the enzymatic production of chiral epoxyalkanes and noted that this compound could be a substrate for specific monooxygenases . This interaction underscores its potential utility in biocatalysis and synthetic organic chemistry.

Case Studies

- Kinetic Studies on Atmospheric Reactions : A kinetic study by Zhang et al. (2021) examined the reactions of this compound with hydroxyl radicals in atmospheric conditions. The study provided rate coefficients for these reactions, indicating a moderate reactivity profile that could influence environmental persistence and degradation .

- Biocatalytic Applications : Research involving Pseudomonas species has demonstrated the potential for biotransformation of this compound into more complex molecules. This biocatalytic process highlights the compound's relevance in green chemistry applications .

Data Table: Biological Activity Summary

Q & A

Q. How can researchers mitigate bias when interpreting conflicting GC-MS profiles of this compound metabolites?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.